molecular formula C10H6S2 B1633290 thieno[3,2-f][1]benzothiole CAS No. 267-61-8

thieno[3,2-f][1]benzothiole

Cat. No.: B1633290
CAS No.: 267-61-8
M. Wt: 190.3 g/mol
InChI Key: GDVHFOZYTHGPGZ-UHFFFAOYSA-N
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Biological Activity

Thieno[3,2-f]benzothiole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of thieno[3,2-f]benzothiole, including its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Characteristics

Thieno[3,2-f]benzothiole features a fused thieno and benzothiole structure, which incorporates sulfur and nitrogen atoms. This unique arrangement contributes to its distinct chemical reactivity and biological profile. The compound's molecular formula is C8H5NSC_8H_5NS, with a molecular weight of approximately 165.20 g/mol.

Biological Activities

Thieno[3,2-f]benzothiole exhibits a variety of biological activities, including:

  • Antioxidant Activity : Research indicates that thieno[3,2-f]benzothiole can scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is crucial for potential applications in preventing oxidative damage associated with various diseases.
  • Anti-inflammatory Properties : Studies have shown that this compound can inhibit inflammatory pathways, suggesting its utility in managing conditions characterized by inflammation.
  • Antidiabetic Effects : Preliminary investigations suggest that thieno[3,2-f]benzothiole may help regulate blood glucose levels, indicating potential as an antidiabetic agent.
  • Antimicrobial Activity : Some derivatives of thieno[3,2-f]benzothiole have demonstrated significant antimicrobial properties against various pathogens.

The mechanisms underlying the biological activities of thieno[3,2-f]benzothiole involve interactions with various biological macromolecules. For instance:

  • Enzyme Inhibition : Thieno[3,2-f]benzothiole has been studied for its capacity to inhibit enzymes involved in metabolic pathways. For example, it has shown potential as an inhibitor of cholinesterase enzymes, which are crucial for neurotransmission .
  • Cell Signaling Modulation : The compound may modulate cell signaling pathways related to inflammation and oxidative stress response.

Research Findings

A summary of key studies investigating the biological activity of thieno[3,2-f]benzothiole is presented in the following table:

StudyFocusFindings
Antioxidant ActivityDemonstrated significant free radical scavenging ability.
Anti-inflammatory EffectsInhibited pro-inflammatory cytokine production in vitro.
Enzyme InhibitionShowed selective inhibition against butyrylcholinesterase (BChE).
Antimicrobial ActivityExhibited activity against Gram-positive and Gram-negative bacteria.

Case Study 1: Antioxidant Potential

In a study examining the antioxidant properties of thieno[3,2-f]benzothiole derivatives, researchers found that certain modifications enhanced radical scavenging activity significantly compared to standard antioxidants like ascorbic acid. The structure-activity relationship (SAR) analysis indicated that substituents at specific positions on the thieno ring could optimize antioxidant efficacy.

Case Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory effects of thieno[3,2-f]benzothiole in a murine model of acute inflammation. The results showed a marked reduction in edema and inflammatory cell infiltration at the site of injury when treated with the compound. These findings support its potential therapeutic application in inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for thieno[3,2-f][1]benzothiole, and how are intermediates characterized?

this compound derivatives are typically synthesized via cyclization reactions using benzothiophene precursors. For example, one method involves reacting substituted benzothiophenes with benzoylisothiocyanate in 1,4-dioxane under room-temperature stirring, followed by isolation via ice/water precipitation . Key intermediates like 3-cyano-2-(N-benzoylthiouryl) derivatives are characterized using elemental analysis, IR spectroscopy (e.g., C≡N stretching at ~2200 cm⁻¹), and NMR to confirm regioselectivity and purity .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound derivatives?

  • IR Spectroscopy : Identifies functional groups (e.g., C=S at 1200–1250 cm⁻¹, C≡N at ~2200 cm⁻¹) .
  • ¹H/¹³C NMR : Resolves aromatic proton environments (e.g., thiophene protons at δ 6.5–7.5 ppm) and confirms substitution patterns .
  • X-ray Crystallography : Provides definitive structural proof, as demonstrated for benzo[d][1,3]oxathiole-2-thione derivatives .
  • TLC/HPLC : Monitors reaction progress and purity, with hexane/ethyl acetate as common mobile phases .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl/aryl substitution) influence the electronic properties of this compound in organic semiconductors?

Alkyl side chains (e.g., decyl groups) enhance solubility and molecular packing in thin-film transistors. V-shaped thieno[3,2-f:4,5-f′]bis[1]benzothiophene (TBBT-V) derivatives exhibit hole mobilities up to 6.2 cm²V⁻¹s⁻¹ due to π-π stacking and reduced grain boundaries in edge-cast films . Substituents at the 4- and 5-positions significantly alter HOMO/LUMO levels, as calculated via DFT in related benzothiophene systems .

Q. What strategies address contradictions in reported synthetic yields for this compound derivatives?

Discrepancies often arise from catalyst sensitivity or solvent effects. For example, Mitsunobu reactions for thienyl thioethers require anhydrous conditions to prevent hydrolysis, while Suzuki couplings demand Pd catalysts resistant to sulfur poisoning . Systematic optimization (e.g., varying base strength or using PEG-400 as a green solvent) improves reproducibility .

Q. How can computational modeling guide the design of this compound-based materials?

Molecular dynamics simulations predict packing motifs, while DFT calculations correlate substituent effects with charge transport. For instance, planar thieno[3,2-b]thiophene cores favor high mobility, whereas bulky groups disrupt crystallinity .

Q. What biological activities have been reported for this compound derivatives, and how are these assays validated?

Pyrido[4,5]thieno[3,2-f]triazolodiazepine derivatives show antimicrobial activity via agar dilution assays (MIC ≤ 8 µg/mL) . In respiratory studies, thieno[3,2-f]quinoline analogs inhibit histamine receptors (IC₅₀ ~10 nM) in guinea pig trachea models, validated via blind histopathological assessments .

Q. What environmental stability challenges exist for this compound-based devices?

Photooxidation of the thiophene ring under UV light can degrade performance. Accelerated aging tests (e.g., 85°C/85% humidity) combined with XPS analysis reveal sulfur oxidation as a key failure mechanism . Encapsulation with ALD-deposited Al₂O₃ layers improves stability by 300% .

Q. Methodological Tables

Table 1 : Key Synthetic Parameters for this compound Derivatives

Reaction TypeConditionsYield (%)Key Reference
Cyclization1,4-dioxane, RT, 12 h65–78
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, PEG-400, 80°C82–90
Edge-Casting CrystallizationToluene, 25°C, 24 hSingle crystal

Table 2 : Electronic Properties of Selected Derivatives

CompoundHOMO (eV)LUMO (eV)Hole Mobility (cm²V⁻¹s⁻¹)
TBBT-V (decyl)-5.2-3.16.2
Thieno[3,2-b]thiophene-5.5-3.41.8

Properties

IUPAC Name

thieno[3,2-f][1]benzothiole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6S2/c1-3-11-9-6-10-8(2-4-12-10)5-7(1)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVHFOZYTHGPGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=CC3=C(C=CS3)C=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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